molecular formula C9H6BrF3N2 B15239979 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B15239979
M. Wt: 279.06 g/mol
InChI Key: ZZKVLZJHVLJSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics . The presence of bromine, methyl, and trifluoromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidizing agents.

    Reduction: Various reducing agents depending on the desired product.

    Substitution: Transition metal catalysts or metal-free conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism by which 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine is unique due to the presence of the bromine, methyl, and trifluoromethyl groups, which enhance its reactivity and potential for various chemical transformations. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

3-bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C9H6BrF3N2/c1-5-3-2-4-15-7(10)6(9(11,12)13)14-8(5)15/h2-4H,1H3

InChI Key

ZZKVLZJHVLJSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2Br)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.